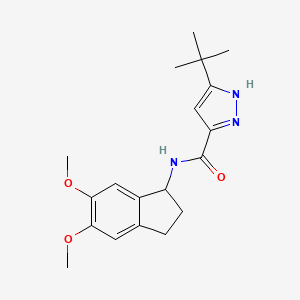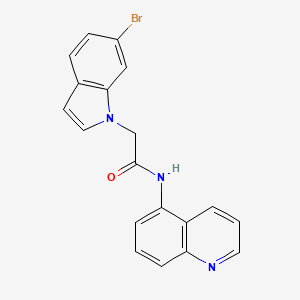
2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a brominated indole moiety and a quinoline ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Acylation: The brominated indole is then acylated with an appropriate acylating agent, such as acetyl chloride, to introduce the acetamide group.
Coupling with Quinoline: The acylated brominated indole is coupled with quinoline-5-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents on the indole ring.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole and quinoline compounds.
Industry: Use in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide would depend on its specific biological target. Generally, indole and quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The bromine atom and acetamide group may also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(quinolin-5-yl)acetamide: Lacks the bromine atom on the indole ring.
2-(6-chloro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide: Contains a chlorine atom instead of a bromine atom.
2-(6-bromo-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
The presence of the bromine atom on the indole ring and the quinoline moiety makes 2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide unique compared to other similar compounds. These structural features may contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H14BrN3O |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C19H14BrN3O/c20-14-7-6-13-8-10-23(18(13)11-14)12-19(24)22-17-5-1-4-16-15(17)3-2-9-21-16/h1-11H,12H2,(H,22,24) |
InChI Key |
GJIUUQPRCLZHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


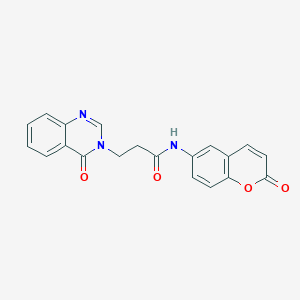
![2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11008140.png)
![2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid](/img/structure/B11008144.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11008147.png)
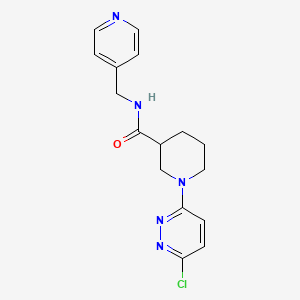
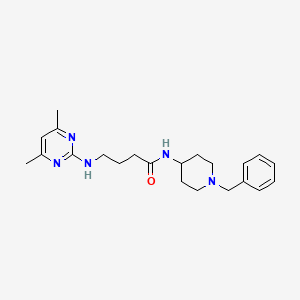

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11008184.png)
![2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11008188.png)
![7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11008192.png)

![3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11008207.png)
![N-(1H-benzimidazol-2-ylmethyl)-2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11008208.png)
